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Executive Summary & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has

fundamentally reshaped pharmaceutical quality control. Following regulatory mandates to
assess and mitigate nitrosamine risks, the demand for highly pure, fully characterized reference
standards has surged. 4-Nitrosopiperazine-1-carbaldehyde (CAS 2455384-08-2) is a critical
NDSRI[1]. It forms via the nitrosation of 1-formylpiperazine—a ubiquitous intermediate and
degradation product in the synthesis of piperazine-containing Active Pharmaceutical
Ingredients (APIs) such as prazosin, terazosin, and trimetazidine.

Beyond pharmaceuticals, 4-Nitrosopiperazine-1-carbaldehyde is a recognized environmental
degradant. In post-combustion carbon capture technologies utilizing aqueous piperazine,
atmospheric photo-oxidation and reactions with NOx species generate significant quantities of
this specific nitrosamine [2].

This application note provides a comprehensive, self-validating methodology for the synthesis,
structural elucidation, purity assignment, and trace-level quantification of 4-Nitrosopiperazine-
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1-carbaldehyde reference standards.

Mechanistic Pathway of Formation

Understanding the causality of impurity formation is essential for both mitigation and standard
synthesis. 1-Formylpiperazine contains a highly nucleophilic secondary amine. Under acidic
conditions (in gastric fluid or during API processing) or atmospheric exposure, nitrosating
agents (e.g., nitrous acid derived from sodium nitrite, or environmental NOXx) readily attack the
secondary amine.
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Figure 1: Mechanistic pathway for the N-nitrosation of 1-formylpiperazine.

Synthesis and Purification Protocol

To generate a primary reference standard, the synthesis must minimize over-reaction and
degradation. The following protocol utilizes low-temperature diazotization to stabilize the nitrous
acid intermediate and prevent the hydrolytic cleavage of the formyl group.
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Step-by-Step Synthesis Workflow

o Preparation: Dissolve 10.0 mmol of 1-formylpiperazine in 20 mL of 0.1 M HCI.

o Temperature Control (Critical): Cool the reaction mixture to 0-5 °C using an ice-water bath.
Causality: Nitrous acid is highly unstable at room temperature, decomposing into NO and
NO2 gases. Low temperatures ensure a controlled electrophilic nitrosation.

 Nitrosation: Dissolve 12.0 mmol (1.2 eq) of Sodium Nitrite (NaNO2) in 5 mL of cold deionized
water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining
rigorous stirring.

e Incubation: Allow the reaction to stir for 2 hours at 0-5 °C. Monitor the consumption of the
starting material via TLC (DCM:MeOH 9:1).

e Quenching & Extraction: Adjust the pH to 7.5 using saturated aqueous NaHCO3 to neutralize
excess acid. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

e Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
Na2S04, filter, and concentrate under reduced pressure at 30 °C to yield the crude product.

« Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing
a gradient elution of DCM to DCM:MeOH (95:5). Collect the fractions containing the pure
product (Rf ~0.45) and evaporate to yield a pale yellow solid.

Structural Elucidation & Purity Assignment

A reference standard is only as reliable as its analytical validation. We employ a self-validating
system where orthogonal techniques cross-verify the assigned purity.

Structural Characterization (NMR & HRMS)

The structural elucidation of 4-Nitrosopiperazine-1-carbaldehyde presents a unique
analytical challenge: Rotamers. The restricted rotation around both the amide bond (N-C=0)
and the nitrosamine bond (N-N=0) results in multiple conformational isomers existing
simultaneously in solution. This causes significant peak splitting and broadening in both 1 H
and 13 C NMR spectra at room temperature.
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Table 1: Key Characterization Data for 4-Nitrosopiperazine-1-carbaldehyde

Analytical Technique

Parameter /| Observation

Expected Value /
Assignment

HRMS (ESI+)

Exact Mass [M+H]+

Calculated: 144.0773

HRMS (ESI+)

Observed Mass [M+H]+

Found: 144.0770 ( A< 3 ppm)

1 H NMR (400 MHz, CDCI 3)

Formyl Proton (-CHO)

0 8.05 - 8.15 ppm (multiplet

due to rotamers)

1 H NMR (400 MHz, CDCI 3)

Piperazine Ring Protons

0 3.50 — 4.30 ppm (complex
overlapping multiplets, 8H)

FT-IR (ATR)

N=0O Stretch

~1450 cm -1

FT-IR (ATR)

C=0 Stretch (Formyl)

~1665 cm -1

Orthogonal Purity Assignment

To certify the material, absolute purity is determined using Quantitative NMR (gQNMR) and

cross-validated against a Mass Balance approach.

e gNMR (Primary Method): The sample is dissolved in DMSO- d6alongside a NIST-traceable
internal standard (e.g., Maleic Acid). The absolute mass fraction is calculated by integrating

the formyl proton against the olefinic protons of maleic acid.

e Mass Balance (Secondary Method): Chromatographic purity (HPLC-UV at 254 nm) is

adjusted by subtracting water content (Karl Fischer titration) and residual volatile solvents

(Thermogravimetric Analysis / GC-HS).

 Validation Rule: The standard is certified only if | PgNMR-PMassBalance |<0.5% .
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Figure 2: Self-validating analytical workflow for reference standard certification.

Analytical Protocol: Trace Quantification via LC-
MS/MS

Once the reference standard is certified, it is utilized to quantify trace levels of 4-
Nitrosopiperazine-1-carbaldehyde in API batches. Due to the high polarity of this NDSRI,
traditional C18 columns often suffer from poor retention.

Causality for Column Selection: We mandate the use of a Biphenyl stationary phase. The
biphenyl phase provides enhanced retention for polar, nitrogen-containing compounds via -1t
interactions, ensuring the nitrosamine elutes away from the solvent front and API matrix
suppression zones [3].
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LC-MS/IMS Method Parameters

e Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 pum)

» Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

» Mobile Phase B: 0.1% Formic Acid in Methanol

e Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 2 mins.
» Flow Rate: 0.4 mL/min

* Injection Volume: 2.0 pL

lonization Source: Electrospray lonization (ESI) in Positive Mode

Table 2: MRM Transitions for 4-Nitrosopiperazine-1-carbaldehyde

Precursor lon (  Product lon ( Collision Structural
Target Analyte .
miz) miz) Energy (eV) Rationale
Loss of NO
radical
Quantifier [M+H-30]+
N 144.1 114.1 15 _
Transition (Classic
Nitrosamine
fragmentation)
Cleavage of
ualifier formyl group and
Q N 144.1 86.1 25 _ Y 9rotp
Transition ring
fragmentation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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